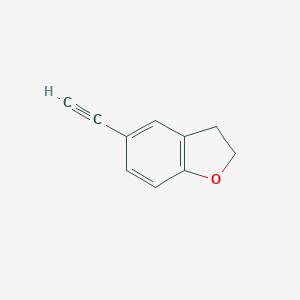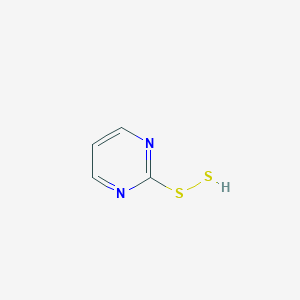
Pyrimidine-2-dithioperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PDTP has been extensively studied for its unique chemical properties, which make it a promising candidate for use in organic synthesis, materials science, and biomedical research.
Mécanisme D'action
Pyrimidine-2-dithioperoxol is a potent antioxidant due to its ability to scavenge free radicals and reactive oxygen species (ROS). Pyrimidine-2-dithioperoxol can also modulate the activity of various enzymes involved in oxidative stress, inflammation, and apoptosis. Pyrimidine-2-dithioperoxol has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Pyrimidine-2-dithioperoxol can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Effets Biochimiques Et Physiologiques
Pyrimidine-2-dithioperoxol has been shown to have various biochemical and physiological effects in vitro and in vivo. Pyrimidine-2-dithioperoxol can protect cells from oxidative stress-induced damage by reducing ROS levels and increasing the activity of antioxidant enzymes. Pyrimidine-2-dithioperoxol has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Pyrimidine-2-dithioperoxol can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidine-2-dithioperoxol has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. Pyrimidine-2-dithioperoxol is also highly soluble in organic solvents, making it easy to handle and use in various reactions. However, Pyrimidine-2-dithioperoxol has some limitations, including its sensitivity to air and moisture, which can lead to degradation and loss of activity. In addition, Pyrimidine-2-dithioperoxol has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on Pyrimidine-2-dithioperoxol. One area of interest is the development of Pyrimidine-2-dithioperoxol-based materials for use in catalysis, sensing, and energy storage. Another area of interest is the investigation of the potential of Pyrimidine-2-dithioperoxol as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of Pyrimidine-2-dithioperoxol and its effects on various cellular pathways.
Méthodes De Synthèse
Pyrimidine-2-dithioperoxol can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-thiouracil with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure Pyrimidine-2-dithioperoxol.
Applications De Recherche Scientifique
Pyrimidine-2-dithioperoxol has been studied extensively for its potential applications in various scientific fields. In organic synthesis, Pyrimidine-2-dithioperoxol has been used as a reagent for the synthesis of various compounds, including heterocycles, sulfides, and disulfides. In materials science, Pyrimidine-2-dithioperoxol has been used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, sensing, and energy storage. In biomedical research, Pyrimidine-2-dithioperoxol has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
137400-66-9 |
|---|---|
Nom du produit |
Pyrimidine-2-dithioperoxol |
Formule moléculaire |
C4H4N2S2 |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
2-(disulfanyl)pyrimidine |
InChI |
InChI=1S/C4H4N2S2/c7-8-4-5-2-1-3-6-4/h1-3,7H |
Clé InChI |
NZWDAWCJNDUNBN-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SS |
SMILES canonique |
C1=CN=C(N=C1)SS |
Synonymes |
2-Pyrimidinesulfenothioic acid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
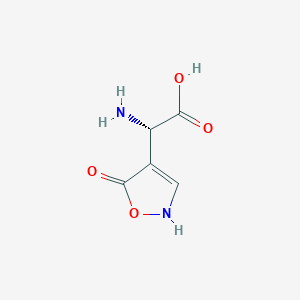

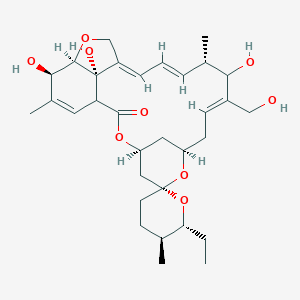
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
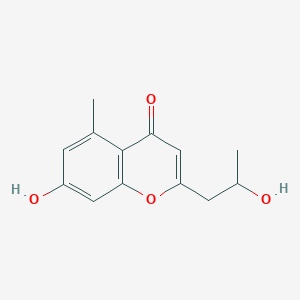
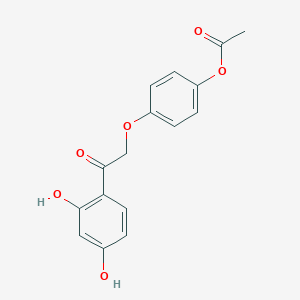

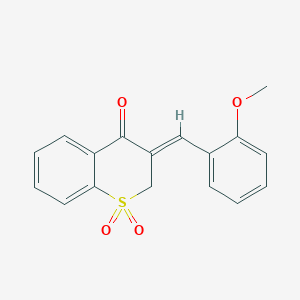

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

